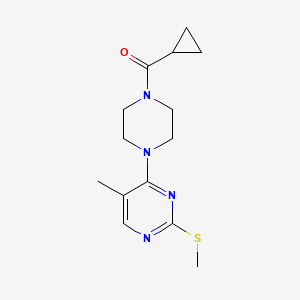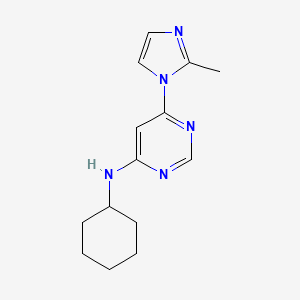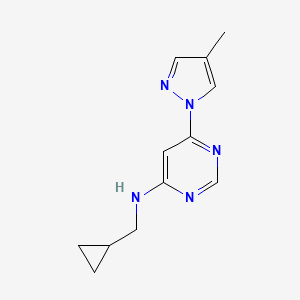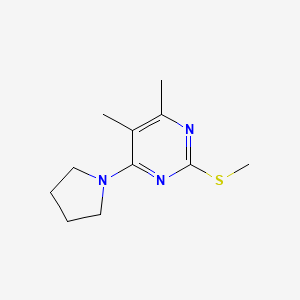
4-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-2-(methylsulfanyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-2-(methylsulfanyl)pyrimidine” is a complex organic molecule. Based on its name, it contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring and a piperazine ring, both of which are common structures in organic chemistry .科学研究应用
4-CMP has been widely used in the field of medicinal chemistry for a variety of scientific research applications. It has been used as a building block for synthesizing a variety of biologically active molecules, such as enzyme inhibitors and anticancer agents. In addition, 4-CMP has been used in the synthesis of a variety of drug molecules, including antibiotics, antivirals, and anti-inflammatory agents. Furthermore, 4-CMP has been used in the synthesis of a variety of peptide-based drugs, such as peptide hormones and peptide-based vaccines.
作用机制
The mechanism of action of 4-CMP is not fully understood. However, it is believed that 4-CMP acts as an enzyme inhibitor, which inhibits the activity of enzymes involved in the metabolism of drugs and other molecules. In addition, 4-CMP is believed to interact with a number of cellular targets, including the cytochrome P450 enzyme system and other metabolic enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMP are not fully understood. However, it is believed that 4-CMP may act as an anti-inflammatory agent, as well as an inhibitor of the cytochrome P450 enzyme system. In addition, 4-CMP may also have an effect on the metabolism of drugs and other molecules, as well as the expression of certain genes.
实验室实验的优点和局限性
The use of 4-CMP in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, 4-CMP is a relatively stable compound, making it an ideal building block for the synthesis of a variety of biologically active molecules. However, there are some limitations to the use of 4-CMP in laboratory experiments. For example, 4-CMP is a highly reactive compound, and the reaction conditions must be carefully controlled to ensure the desired product is obtained.
未来方向
The potential applications of 4-CMP are vast, and there are many future directions for research. One potential direction is the development of new and improved methods for the synthesis of 4-CMP. In addition, further research could be conducted to explore the biochemical and physiological effects of 4-CMP on a variety of cellular targets. Furthermore, research could be conducted to explore the potential use of 4-CMP as an enzyme inhibitor and anticancer agent. Finally, further research could be conducted to explore the potential use of 4-CMP in the development of peptide-based drugs and vaccines.
合成方法
4-CMP can be synthesized through a variety of methods, including the use of organometallic reagents, organic solvents, and catalysts. The most common method of synthesis involves the use of a palladium-catalyzed cyclopropanation reaction, which involves the reaction of a pyrimidine derivative with a cyclopropane ring and a sulfanyl group. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at a temperature of approximately 100°C. The reaction can be further optimized by the addition of a base, such as triethylamine, to enhance the yield of the desired product.
属性
IUPAC Name |
cyclopropyl-[4-(5-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-10-9-15-14(20-2)16-12(10)17-5-7-18(8-6-17)13(19)11-3-4-11/h9,11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARBEQXYHZTTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N2CCN(CC2)C(=O)C3CC3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-cyclopropyl-5-fluoro-2-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6441508.png)

![5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6441525.png)
![2-({1-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]azetidin-3-yl}(methyl)amino)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6441539.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441543.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441549.png)
![3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441553.png)
![1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441563.png)
![1-cyclopentyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441571.png)

![3-{4-[2-(propan-2-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441574.png)
![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)
![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441588.png)